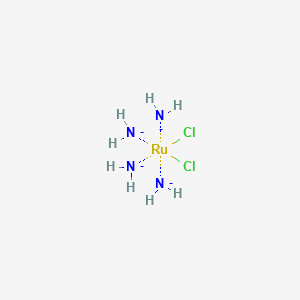
Ruthenium(1+), chloride, (OC-6-22)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ruthenium(1+), chloride, (OC-6-22)-, also known as ruthenium(III) chloride, is a chemical compound with the formula RuCl₃. It is a versatile compound that plays a significant role in various chemical processes and applications. Ruthenium is a member of the platinum group metals and is known for its catalytic properties and ability to form coordination complexes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ruthenium(III) chloride is typically prepared by heating powdered ruthenium metal with chlorine gas. The reaction is conducted in the presence of carbon monoxide, which helps in the formation of the product. The process involves the following reaction: [ 2 \text{Ru} + 3 \text{Cl}_2 \rightarrow 2 \text{RuCl}_3 ] The reaction is carried out at elevated temperatures to ensure complete conversion of ruthenium metal to ruthenium(III) chloride .
Industrial Production Methods
In industrial settings, ruthenium(III) chloride is produced through the chlorination of ruthenium-containing ores or residues. The process involves the extraction of ruthenium from its ores, followed by chlorination to obtain ruthenium(III) chloride. This method is efficient and allows for the large-scale production of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Ruthenium(III) chloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some of the notable reactions include:
Oxidation: Ruthenium(III) chloride can be oxidized to form ruthenium tetroxide (RuO₄), a strong oxidizing agent.
Reduction: It can be reduced to lower oxidation states, such as ruthenium(II) complexes.
Substitution: Ruthenium(III) chloride can undergo ligand substitution reactions, where chloride ions are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as sodium metaperiodate are used to oxidize ruthenium(III) chloride to ruthenium tetroxide.
Reduction: Reducing agents like hydrogen gas or sodium borohydride can be used to reduce ruthenium(III) chloride to lower oxidation states.
Substitution: Ligands such as phosphines, amines, and other donor molecules are commonly used in substitution reactions.
Major Products Formed
Oxidation: Ruthenium tetroxide (RuO₄)
Reduction: Ruthenium(II) complexes
Substitution: Various ruthenium coordination complexes
Aplicaciones Científicas De Investigación
Ruthenium(III) chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation, oxidation, and polymerization reactions.
Biology: Ruthenium complexes are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Ruthenium-based compounds are being explored as potential therapeutic agents for cancer treatment due to their ability to interact with DNA and induce apoptosis in cancer cells.
Industry: Ruthenium(III) chloride is used in the production of electronic components, electroplating, and as a catalyst in industrial processes
Mecanismo De Acción
The mechanism of action of ruthenium(III) chloride involves its ability to form coordination complexes with various ligands. These complexes can interact with biological molecules, such as DNA and proteins, leading to various biological effects. For example, ruthenium complexes can bind to DNA and inhibit its replication, leading to cell death. Additionally, ruthenium complexes can generate reactive oxygen species, which can induce oxidative stress and apoptosis in cancer cells .
Comparación Con Compuestos Similares
Ruthenium(III) chloride can be compared with other ruthenium compounds and similar transition metal chlorides:
Ruthenium(IV) oxide (RuO₂): Unlike ruthenium(III) chloride, ruthenium(IV) oxide is an oxide and is used as a catalyst in different oxidation reactions.
Ruthenium tetroxide (RuO₄): This compound is a strong oxidizing agent and is used in organic synthesis for oxidation reactions.
Rhodium(III) chloride (RhCl₃): Similar to ruthenium(III) chloride, rhodium(III) chloride is used in catalysis and has similar chemical properties due to its position in the periodic table .
Conclusion
Ruthenium(1+), chloride, (OC-6-22)-, or ruthenium(III) chloride, is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its ability to undergo various chemical reactions and form coordination complexes makes it a valuable compound for scientific research and industrial processes.
Propiedades
Número CAS |
63251-19-4 |
|---|---|
Fórmula molecular |
Cl2H8N4Ru-4 |
Peso molecular |
236.1 g/mol |
Nombre IUPAC |
azanide;dichlororuthenium |
InChI |
InChI=1S/2ClH.4H2N.Ru/h2*1H;4*1H2;/q;;4*-1;+2/p-2 |
Clave InChI |
JYILOIGNCSRIGB-UHFFFAOYSA-L |
SMILES canónico |
[NH2-].[NH2-].[NH2-].[NH2-].Cl[Ru]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















